molecular formula C6H6BrN3O2 B017999 Methyl 3-amino-6-bromopyrazine-2-carboxylate CAS No. 6966-01-4

Methyl 3-amino-6-bromopyrazine-2-carboxylate

Cat. No. B017999
Key on ui cas rn: 6966-01-4
M. Wt: 232.03 g/mol
InChI Key: CNXSIRHOIFRMOB-UHFFFAOYSA-N
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Patent
US08877759B2

Procedure details

To a suspension of methyl 3-amino-6-bromo-pyrazine-2-carboxylate (2.5 g, 10.8 mmol) in ethanol (50 mL) was added hydrazine hydrate (3.2 g, 3 mL, 64.6 mmol) and the reaction mixture heated at 70° C. for 1.5 hours forming a thick yellow solid. The reaction mixture was filtered and the solid washed with water (20 mL) and ethanol (40 mL). The solid was dried in vacuo to yield 3-amino-6-bromo-pyrazine-2-carbohydrazide (2.7 g, 94% yield) as a light yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 4.53 (d, J=3.5 Hz, 2H), 7.62 (s, 2H), 8.31 (s, 1H) and 9.78 (s, 1H) ppm; LC/MS m/z 233.1 [M+H]+
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:9]([O:11]C)=O)=[N:4][C:5]([Br:8])=[CH:6][N:7]=1.O.[NH2:14][NH2:15]>C(O)C>[NH2:1][C:2]1[C:3]([C:9]([NH:14][NH2:15])=[O:11])=[N:4][C:5]([Br:8])=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC=1C(=NC(=CN1)Br)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a thick yellow solid
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solid washed with water (20 mL) and ethanol (40 mL)
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CN1)Br)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 107.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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